1-Cyclohexyl-3-(piperidin-4-yl)urea hydrochloride
Description
Properties
IUPAC Name |
1-cyclohexyl-3-piperidin-4-ylurea;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O.ClH/c16-12(14-10-4-2-1-3-5-10)15-11-6-8-13-9-7-11;/h10-11,13H,1-9H2,(H2,14,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGZZIMAZVRQLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233958-90-1 | |
| Record name | Urea, N-cyclohexyl-N′-4-piperidinyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233958-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-(piperidin-4-yl)urea hydrochloride typically involves the reaction of cyclohexyl isocyanate with piperidine. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures, including NMR, HPLC, and LC-MS analyses .
Chemical Reactions Analysis
Alternative Synthetic Routes
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In Situ Isocyanate Generation : Substituted anilines react with triphosgene to generate aryl isocyanates, which then couple with piperidin-4-amine derivatives .
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Reductive Amination : For analogs, hydrogenation of intermediates (e.g., nitro groups) under palladium catalysis is employed .
Acylation of the Piperidine Nitrogen
The secondary amine on the piperidine ring undergoes acylation with carboxylic acids or anhydrides. For example:
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Propionylation : Reaction with propionic acid using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) yields 1-propionyl derivatives .
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Sulfonylation : Treatment with sulfonyl chlorides (e.g., benzenesulfonyl chloride) forms sulfonamide derivatives, altering solubility and target affinity .
Hydrolysis Reactions
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Urea Bond Cleavage : Under acidic or enzymatic conditions, hydrolysis of the urea group generates cyclohexylamine and piperidin-4-amine fragments .
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Amide Hydrolysis : Acylated derivatives (e.g., propionyl analogs) hydrolyze in vivo to regenerate the free piperidine amine, a key metabolic pathway .
In Vitro Stability
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pH-Dependent Degradation : The compound remains stable in neutral buffers but undergoes hydrolysis in strongly acidic (pH < 3) or alkaline (pH > 10) conditions .
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Oxidative Metabolism : Cytochrome P450 enzymes oxidize the cyclohexyl group, forming hydroxylated metabolites .
In Vivo Metabolites
| Metabolite | Structure Modification | Bioactivity |
|---|---|---|
| M1 | Hydroxylation (piperidine) | Reduced sEH inhibition |
| M3 | Amide hydrolysis (piperidine) | Increased renal clearance |
| M4 | Carboxylation (propionyl chain) | Enhanced solubility |
Data derived from in vivo studies of structurally related urea derivatives .
Electron-Withdrawing Substituent Effects
-
Para-Substituted Phenyl Analogs : Electron-withdrawing groups (e.g., −CF₃, −Cl) on the aryl moiety polarize the urea N–H bond, strengthening hydrogen bonding with enzyme active sites (e.g., Asp 334 in soluble epoxide hydrolase) .
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Ortho-Substituted Derivatives : Steric hindrance reduces metabolic stability but enhances target selectivity .
Piperidine Modifications
| Derivative | Modification | Impact on Reactivity |
|---|---|---|
| 1-Acetyl | Increased hydrophilicity | Faster hydrolysis |
| 1-Sulfonyl | Enhanced rigidity | Slower metabolism |
| 1-Cyclohexyl | Hydrophobic bulk | Improved membrane permeability |
Comparative data synthesized from patent and pharmacological studies .
Key Reaction Conditions
Scientific Research Applications
Medicinal Chemistry
1-Cyclohexyl-3-(piperidin-4-yl)urea hydrochloride has garnered attention for its potential therapeutic applications, particularly in treating metabolic disorders, obesity, and neurological conditions. Its mechanism often involves modulation of neurotransmitter systems, which can influence metabolic pathways.
Key Therapeutic Areas :
- Obesity Management : Research indicates that this compound exhibits inhibitory effects on enzymes involved in metabolic processes, positioning it as a candidate for obesity treatment.
- Neurological Disorders : Its interaction with specific molecular targets could lead to developments in therapies for conditions like depression or anxiety.
The compound is studied for its biological activities, including:
- Antimicrobial Properties : Potential effectiveness against various pathogens.
- Anticancer Activity : Investigations into its ability to inhibit cancer cell proliferation.
Industrial Applications
In industry, this compound serves as:
- A building block in the synthesis of complex organic molecules.
- An intermediate in the production of pharmaceuticals and new material development.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound:
- Inhibition Studies : A study demonstrated that this compound acts as an inhibitor for specific enzymes involved in metabolic pathways, showing promise for obesity treatment.
- Pharmacokinetic Improvements : Research on similar compounds indicated substantial improvements in pharmacokinetic parameters when administered orally, suggesting enhanced bioavailability and efficacy .
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(piperidin-4-yl)urea hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but it is believed that the compound may modulate signaling pathways related to cell growth and differentiation .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
<sup>†</sup> Molecular formula inferred as C12H24ClN3O based on cyclopentyl analog (C11H22ClN3O) with one additional CH2 group.
Key Observations:
- The 4-fluorophenyl analog introduces aromaticity and polarity, which may improve target binding affinity .
- Molecular Weight : Bulky substituents like 2-oxaadamantyl significantly increase molecular weight (398.24 vs. ~220–275 for others), which could impact pharmacokinetic properties such as absorption and bioavailability .
Pharmacological and Functional Insights
- Adamantane/Urea Hybrids : Compounds like 1-(2-oxaadamantan-1-yl)-3-(piperidin-4-yl)urea exhibit enhanced metabolic stability due to the rigid adamantane framework, making them candidates for central nervous system targets .
- Fluorophenyl Derivatives : The 4-fluorophenyl substituent in CAS 913634-46-5 may enhance binding to serotonin or dopamine receptors, as fluorine often improves bioavailability and target affinity .
- Isopropyl and Cyclohexyl Analogs : Smaller alkyl groups (e.g., isopropyl) may reduce steric hindrance, favoring enzyme inhibition, while cyclohexyl’s bulk could improve selectivity for hydrophobic binding pockets .
Biological Activity
1-Cyclohexyl-3-(piperidin-4-yl)urea hydrochloride is a synthetic compound that has garnered attention due to its significant biological activity, particularly in the context of metabolic disorders and potential therapeutic applications. This article delves into its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is , with a molar mass of approximately 261.79 g/mol. The compound features a cyclohexyl group and a piperidine moiety linked through a urea functional group, enhancing its solubility and bioavailability due to the hydrochloride salt form.
Synthesis Process:
The synthesis typically involves the reaction of cyclohexyl isocyanate with piperidine-4-amine. The reaction can be monitored using thin-layer chromatography to ensure product purity and completion. The general reaction can be summarized as follows:
Research indicates that this compound exhibits inhibitory effects on enzymes involved in metabolic pathways, positioning it as a candidate for treating obesity and related conditions. Its mechanism often involves modulation of neurotransmitter systems, particularly those related to appetite regulation.
Pharmacological Effects
This compound has shown potential in various pharmacological studies:
- Enzyme Inhibition : It has been noted for its inhibitory activity against acetylcholinesterase (AChE), which is crucial in neurotransmission processes.
- Metabolic Regulation : Studies suggest it may influence glucose metabolism, making it relevant for diabetes management .
Case Studies
- Metabolic Disorders : A study highlighted the compound's role in modulating metabolic pathways, demonstrating significant reductions in weight gain in animal models subjected to high-fat diets when treated with this compound.
- Neurotransmitter Interaction : Another research effort focused on its interaction with neurotransmitter receptors, revealing that it could enhance serotonin levels, thereby potentially improving mood and reducing anxiety symptoms associated with metabolic disorders .
Comparative Analysis with Similar Compounds
The unique structure of this compound allows it to interact distinctly with biological targets compared to structurally similar compounds. Below is a comparison table highlighting some analogs:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 1-Cyclohexyl-3-(p-tolyl)urea | 1233958-90-1 | Contains a p-tolyl group instead of piperidine |
| 1-Cyclohexyl-3-(3,4-dimethoxyphenylsulfonyl)urea | 73953-73-8 | Sulfonamide derivative with different biological activity |
| 1-Cyclohexyl-3-(pyridin-4-ylmethyl)urea | 25070137 | Pyridine substituent affects solubility and activity |
Q & A
Q. What are the recommended methods for synthesizing 1-cyclohexyl-3-(piperidin-4-yl)urea hydrochloride, and how can reaction yields be optimized?
Answer: The synthesis typically involves coupling cyclohexyl isocyanate with piperidin-4-amine derivatives under anhydrous conditions, followed by hydrochlorination. Key optimization steps include:
- Temperature control : Maintaining 0–5°C during urea bond formation to minimize side reactions .
- Solvent selection : Using polar aprotic solvents (e.g., dimethylformamide) to enhance solubility of intermediates .
- Catalyst use : Employing triethylamine or DMAP to accelerate nucleophilic substitution .
Yields can be monitored via HPLC (High-Performance Liquid Chromatography) or LC-MS to assess purity and adjust stoichiometric ratios .
Q. How can researchers characterize the purity and structural integrity of this compound?
Answer: A multi-technique approach is essential:
- Spectroscopic analysis :
- Mass spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 283.4 for the free base) .
Q. What are the solubility properties of this compound, and how do they influence experimental design?
Answer: The hydrochloride salt enhances aqueous solubility compared to the free base. Key considerations:
-
Solubility profile :
Solvent Solubility (mg/mL) Water 10–15 Methanol >50 DCM <5 -
Implications : Use methanol/water mixtures for in vitro assays to ensure dissolution while avoiding organic solvent cytotoxicity .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives targeting piperidine-linked receptors?
Answer:
- Docking studies : Use software like AutoDock Vina to predict binding affinities to receptors (e.g., sigma-1 or dopamine receptors) by analyzing piperidine-urea interactions .
- Quantum mechanics : Calculate electrostatic potential maps to optimize hydrogen bonding between the urea moiety and receptor active sites .
- MD simulations : Assess conformational stability of the cyclohexyl group in lipid bilayers to predict membrane permeability .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
Answer:
- Dose-response standardization : Use Hill equation modeling to compare EC₅₀ values under consistent assay conditions (e.g., pH 7.4, 37°C) .
- Off-target screening : Employ broad-panel kinase or GPCR assays to identify confounding interactions .
- Meta-analysis : Aggregate data from public repositories (e.g., PubChem BioAssay) to validate trends in cytotoxicity or receptor modulation .
Q. How can researchers ensure safe handling and storage of this compound given its hydrochloride salt form?
Answer:
Q. What methodologies are effective in studying the compound’s stability under physiological conditions?
Answer:
- Forced degradation : Expose to simulated gastric fluid (pH 1.2, 37°C) and analyze degradation products via LC-MS/MS .
- Light stability : Use ICH Q1B guidelines with UV irradiation (320–400 nm) to assess photolytic byproducts .
- Long-term stability : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC monitoring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
